molecular formula C10H15Br2N B1384105 4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide CAS No. 2044927-46-8

4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide

Cat. No. B1384105
M. Wt: 309.04 g/mol
InChI Key: DIBQNOFTYJRUCD-UHFFFAOYSA-N
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Description

The compound “4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide” is a brominated derivative of aniline. Anilines are a class of compounds that are derived from ammonia and contain a phenyl group attached to an amino group .


Synthesis Analysis

While specific synthesis methods for “4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide” were not found, a related compound, “3,5-dimethyl-4-(2-bromoethyl)-pyridine hydrobromide”, was synthesized by heating 3,5-dimethyl-4-(1-hydroxyethyl)-pyridine with concentrated hydrobromic acid .

Scientific Research Applications

Synthesis and Chemical Reactions

4-(1-Bromoethyl)-N,N-dimethylaniline hydrobromide is involved in various synthesis and chemical reaction studies. The compound is synthesized through substitution reactions, starting from N,N-dimethylaniline and bromine. The presence of pyridine enhances the selectivity of the 4-substitution reaction, producing pyridinium tribromide as a brominating agent (Zhang Xing-chen, 2008). Another study shows the reaction of some representative N,N-dimethylanilines with dibromoisocyanuric acid, where mixtures of brominated products are obtained and analyzed through gas-liquid chromatography and proton magnetic resonance spectroscopy (J. Rosevear & J. Wilshire, 1977).

Organic Synthesis Intermediates

The compound and its derivatives are crucial as intermediates in organic synthesis, extensively utilized in the medicine, pesticide, and chemical fields. Specific synthetic methodologies, such as using methylene chloride as the reaction solvent or dimethylamine hydrochloride as auxiliary materials, have been explored to improve the efficiency and yield of these intermediates (Wang Ling-ya, 2015).

Reaction with Phenacyltriphenylarsonium Bromides

In the reaction with phenacyltriphenylarsonium bromides, 4-(1-Bromoethyl)-N,N-dimethylaniline hydrobromide forms specific products depending on the reaction conditions. For instance, the reaction with N-methylaniline furnishes 2-phenylindole, while the corresponding reaction with N,N-dimethylaniline results in a nucleophilic substituted product, α-4′-(dimethylamino)deoxybenzoin (Raj K. Bansal & Gope Bhagchandani, 1980).

Electrochemical Studies

The compound has also been studied in electrochemical contexts. For instance, the electrochemical oxidation of certain derivatives in aqueous sulfuric acid solutions has been investigated, revealing complex oxidation processes and final products varying with the acid medium and concentration (S. Arias, E. Brillas, Josep Costa, 1990).

Synthesis of Dyes

4-(1-Bromoethyl)-N,N-dimethylaniline hydrobromide is used in the synthesis of dyes, such as in the preparation of triarylmethane dyes like Crystal Violet and Malachite Green through the Grignard reaction. This application is particularly notable in the field of dyes and staining, and procedures have been tailored for undergraduate laboratory courses (D. Taber, R. P. Meagley, D. Supplee, 1996).

properties

IUPAC Name

4-(1-bromoethyl)-N,N-dimethylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.BrH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBQNOFTYJRUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-bromoethyl)-N,N-dimethylaniline hydrobromide

CAS RN

2044927-46-8
Record name Benzenamine, 4-(1-bromoethyl)-N,N-dimethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044927-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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